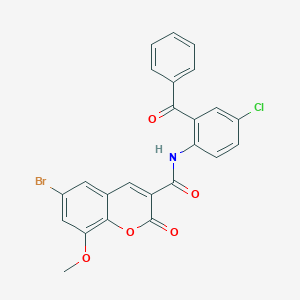![molecular formula C22H30N2O4S2 B288715 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is a compound that has been extensively studied for its potential use in scientific research. It is a complex chemical compound that has a unique and interesting structure.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine are complex and varied. It has been found to have effects on a wide range of physiological processes, including mood, appetite, and sleep. It has also been found to have effects on the immune system and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine in lab experiments is its ability to selectively target certain neurotransmitters. This makes it a useful tool for studying the effects of various drugs on the central nervous system. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and study.
Orientations Futures
There are many potential future directions for research on 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine. One area of research could focus on developing new drugs based on this compound for the treatment of various diseases. Another area of research could focus on further understanding the mechanism of action of this compound and its effects on the body. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is a complex process that involves several steps. The first step is the synthesis of 2-methyl-1-piperidinyl sulfonyl chloride, which is then reacted with 1-naphthylamine to form 5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthylamine. This compound is then reacted with 1,2,3,6-tetrahydropyridine-4-carboxylic acid to form the final product, 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine.
Applications De Recherche Scientifique
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a tool for studying the effects of various drugs on the central nervous system. It has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
Nom du produit |
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine |
|---|---|
Formule moléculaire |
C22H30N2O4S2 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-methyl-1-[5-(2-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperidine |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-9-3-5-15-23(17)29(25,26)21-13-7-12-20-19(21)11-8-14-22(20)30(27,28)24-16-6-4-10-18(24)2/h7-8,11-14,17-18H,3-6,9-10,15-16H2,1-2H3 |
Clé InChI |
HFIZTTCLQFSZMS-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4C |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)